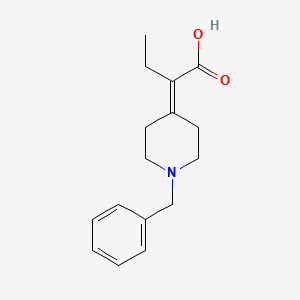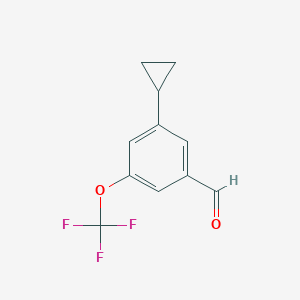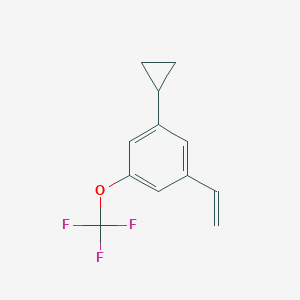![molecular formula C15H11F3O3 B8193819 2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193819.png)
2'-Methyl-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves several steps, typically starting with the formation of the biphenyl core. . These reagents facilitate the incorporation of the trifluoromethoxy group under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
化学反応の分析
2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets through its trifluoromethoxy group. This group can participate in various chemical interactions, influencing the compound’s overall activity. The pathways involved may include binding to specific receptors or enzymes, leading to a cascade of biochemical events .
類似化合物との比較
Similar compounds to 2’-Methyl-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid include other trifluoromethoxy-substituted biphenyl derivatives. These compounds share the trifluoromethoxy group but differ in other substituents, which can influence their chemical properties and applications.
特性
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9-4-2-3-5-13(9)10-6-11(14(19)20)8-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNOTLCKWDNXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193742.png)

![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid](/img/structure/B8193747.png)







![3',6-Difluoro-4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8193787.png)
![2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193798.png)
![2-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8193809.png)
![5-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193816.png)
